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Executive Summary
Ulodesine (BCX4208) is a potent, orally administered inhibitor of purine nucleoside

phosphorylase (PNP). By targeting PNP, an enzyme upstream of xanthine oxidase in the purine

metabolism pathway, ulodesine reduces the production of uric acid. This novel mechanism of

action presented a promising therapeutic approach for the management of hyperuricemia in

patients with gout, particularly as an add-on therapy for those inadequately controlled on

xanthine oxidase inhibitors such as allopurinol.

Phase 2 clinical trials demonstrated that ulodesine, in combination with allopurinol, resulted in

a statistically significant, dose-dependent reduction in serum uric acid (sUA) levels. Efficacy

was sustained in long-term extension studies. However, the development of ulodesine for gout

was discontinued. While an official reason for the discontinuation has not been explicitly stated

by the developer, BioCryst Pharmaceuticals, a dose-dependent reduction in lymphocyte counts

was a recurring safety finding in clinical trials, leading to patient withdrawals at higher doses.

This likely impacted the therapeutic window and overall risk-benefit profile of the drug, posing

challenges for further development and commercialization.

This guide provides a comprehensive overview of the available technical data on ulodesine,

including its mechanism of action, clinical efficacy, and safety profile, based on the information

disclosed in clinical trial announcements and scientific abstracts.
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Mechanism of Action
Ulodesine is a purine nucleoside phosphorylase (PNP) inhibitor.[1] PNP is a key enzyme in the

purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (inosine

and guanosine) to their respective purine bases (hypoxanthine and guanine). These bases are

subsequently converted to xanthine and then to uric acid by xanthine oxidase.

By inhibiting PNP, ulodesine blocks the formation of hypoxanthine and guanine, thereby

reducing the substrate available for xanthine oxidase and ultimately decreasing the production

of uric acid.[1] This mechanism is complementary to that of xanthine oxidase inhibitors.
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Figure 1: Ulodesine's inhibition of Purine Nucleoside Phosphorylase (PNP) in the purine

metabolism pathway.

Non-Clinical Pharmacology
In vitro studies demonstrated that ulodesine is a potent inhibitor of PNP, with an IC50 value of

2.293 nM/L. In animal models, specifically a mouse model of hyperuricemia, intravenously

administered ulodesine effectively eliminated the accumulation of uric acid in the blood.

Clinical Efficacy
Ulodesine was evaluated in several Phase 2 clinical trials, both as a monotherapy and as an

add-on therapy to allopurinol.

Phase 2b Combination Therapy with Allopurinol (12-
Week Study)
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A randomized, double-blind, placebo-controlled Phase 2b study enrolled 279 patients with gout

who had an inadequate response to allopurinol 300 mg daily (sUA ≥6.0 mg/dL).[1] Patients

were randomized to receive once-daily ulodesine (5 mg, 10 mg, 20 mg, or 40 mg) or placebo,

in addition to their stable allopurinol dose. The primary endpoint was the proportion of patients

achieving a sUA level <6.0 mg/dL at Day 85.

Table 1: Proportion of Patients Achieving sUA <6.0 mg/dL at 12 Weeks (Add-on to Allopurinol)

Treatment Group
(once daily)

N
Responder Rate
(%)

p-value vs. Placebo

Placebo + Allopurinol

300 mg
55 18 -

Ulodesine 5 mg +

Allopurinol 300 mg
56 45 0.004

Ulodesine 10 mg +

Allopurinol 300 mg
55 33 0.125

Ulodesine 20 mg +

Allopurinol 300 mg
56 39 0.021

Ulodesine 40 mg +

Allopurinol 300 mg
53 49 <0.001

Source: BioCryst Pharmaceuticals, Inc. Press Release, October 5, 2011.

Long-Term Extension Study (Up to 52 Weeks)
A 52-week extension of the Phase 2b combination therapy trial was conducted.[1] The efficacy

in reducing sUA levels was sustained over this period.

Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at 52 Weeks (Add-on to Allopurinol)
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Treatment Group (once daily) Responder Rate (%)

Placebo + Allopurinol 300 mg 19

Ulodesine 5 mg + Allopurinol 300 mg 45

Ulodesine 10 mg + Allopurinol 300 mg 47

Ulodesine 20 mg + Allopurinol 300 mg 64

Source: BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]

Phase 2 Study in Patients with Moderate Renal
Impairment
A 12-week Phase 2 trial evaluated the safety and efficacy of ulodesine in 20 patients with gout

and moderate renal impairment.[1] Patients were randomized to receive placebo, 5 mg

ulodesine, or 10 mg ulodesine, in combination with 200 mg of allopurinol daily. The study

concluded that ulodesine could be used safely in this patient population.[1]

Clinical Safety and Tolerability
Across the Phase 2 program, ulodesine was generally reported as safe and well-tolerated

when added to allopurinol.[1]

Adverse Events
In the 24-week extension study, total adverse event (AE) rates were comparable between the

ulodesine and placebo groups.[2] Infectious AE rates were also similar across treatment arms,

and no opportunistic infections were reported.[2]

Table 3: Adverse Event Rates at 24 Weeks (per 100 patient-months)
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Treatment Group Total AEs Infectious AEs

Placebo 45.3 8.3

Ulodesine 5 mg 33.8 6.3

Ulodesine 10 mg 41.0 6.5

Ulodesine 20 mg 41.3 7.3

Ulodesine 40 mg 58.2 5.1

Source: ACR Abstract, 2012.[2]

Effects on Lymphocyte Counts
A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was a

consistent finding in the clinical development of ulodesine.[2] This effect appeared to plateau

between weeks 8 and 12 of treatment.[2] The reduction in CD4+ cell counts was a key safety

concern that led to protocol-specified study drug withdrawals.

Table 4: Patient Withdrawals due to Low CD4+ Cell Counts

Study Duration Treatment Group Number of Withdrawals

24 Weeks Ulodesine 20 mg 4

Ulodesine 40 mg 11

52 Weeks Ulodesine 10 mg 1

Ulodesine 20 mg 4

Ulodesine 40 mg 12

Source: ACR Abstract, 2012; BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]

[2]

The 40 mg dose arm was discontinued after the 24-week analysis due to these findings.[1]
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Gout Flares
In the 52-week extension study, the incidence of gout flares was low. Gout flares occurred in

7% of placebo-treated patients compared to a range of 9-21% in the ulodesine-treated groups.

[1]

Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data for ulodesine from dedicated Phase 1 studies in healthy

volunteers have not been published in full. The available information is primarily from

pharmacodynamic assessments in patient studies.

Pharmacodynamics
The primary pharmacodynamic effect of ulodesine is the reduction of sUA. The clinical trials

demonstrated a clear dose-response relationship in sUA lowering.[1]

Furthermore, in a 12-week study, ulodesine combined with allopurinol produced significant,

dose-dependent reductions in plasma xanthine and hypoxanthine concentrations from baseline

compared to placebo, confirming its mechanism of action.[3]

Table 5: Mean Plasma Xanthine and Hypoxanthine Concentrations at Baseline (on Allopurinol

300 mg/day)

Analyte
Mean Concentration
(ng/mL)

Standard Deviation
(ng/mL)

Xanthine 500 408

Hypoxanthine 301 293

Source: ACR Abstract.[3]

Experimental Protocols
Detailed, full-text publications of the ulodesine clinical trials are not available, which is

common for discontinued drug candidates. The following protocol summaries are based on

information from clinical trial registries and scientific abstracts.
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Phase 2b Combination Therapy Study (BCX4208-203)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 278 adult patients with a diagnosis of gout and sUA ≥6.0 mg/dL despite

at least two weeks of stable treatment with allopurinol 300 mg/day.

Intervention: Patients were randomized to receive oral ulodesine (5, 10, 20, or 40 mg/day)

or placebo for 12 weeks, in addition to their ongoing allopurinol 300 mg/day.

Prophylaxis: All patients received gout flare prophylaxis with colchicine or naproxen.

Primary Endpoint: The proportion of subjects achieving sUA <6.0 mg/dL at Day 85.

Key Assessments: sUA levels were assessed at weeks 2, 4, 8, and 12. Safety assessments

included monitoring of adverse events and clinical laboratory parameters, with specific

attention to lymphocyte counts.
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Screening & Enrollment

Randomization & Treatment (12 Weeks)

Endpoint Analysis
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Figure 2: Workflow of the Phase 2b combination therapy trial of ulodesine with allopurinol.

Vaccine Challenge Study
Objective: To evaluate the immune response to vaccination in patients receiving ulodesine.

Methodology: At 16 or 20 weeks of treatment in the extension study, a subset of 84 subjects

was vaccinated with tetanus toxoid (TT) and/or multivalent pneumococcal polysaccharide

vaccine (PPSV). Antibody levels were measured before and 4 weeks after vaccination.

Results: The proportion of patients with adequate antibody responses was similar or greater

in the ulodesine-treated groups compared to the placebo group, suggesting a maintained
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healthy immune response to vaccination.[2]

Analytical Methods
Xanthine and Hypoxanthine Measurement: Plasma concentrations of xanthine and

hypoxanthine were analyzed by Liquid Chromatography with tandem mass spectrometry

(LC/MS/MS).[3] Blood samples were collected in heparin tubes containing a PNP inhibitor

(BCX34) to prevent ex vivo purine metabolism.[3] [15N2]-xanthine and [D2]-hypoxanthine

were used as internal standards for quantification.[3]

Discontinuation of Development
BioCryst Pharmaceuticals completed the Phase 2 development program for ulodesine in 2012

and subsequently sought a partner for Phase 3 development and commercialization.[1]

However, no Phase 3 trials were initiated, and the drug is no longer in the company's

development pipeline. The dose-dependent reduction in lymphocyte counts, particularly CD4+

cells, which necessitated patient withdrawals at higher doses, was a significant safety finding

that likely played a key role in the decision to halt further development.

Conclusion
Ulodesine demonstrated a novel mechanism of action and showed promising efficacy in

reducing serum uric acid levels in patients with gout, particularly in combination with allopurinol.

The sustained sUA reduction over 52 weeks suggested its potential as a long-term

management option. However, the dose-limiting toxicity of lymphopenia posed a significant

challenge. This safety signal, coupled with the evolving landscape of gout therapeutics, likely

contributed to the discontinuation of its clinical development. The data from the ulodesine
program nonetheless provide valuable insights into the role of purine nucleoside phosphorylase

in uric acid metabolism and the potential and challenges of targeting this enzyme for the

treatment of hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://blogs.the-hospitalist.org/content/novel-gout-treatment-boosts-response-allopurinol-nonresponders
https://acrabstracts.org/abstract/ulodesine-bcx4208-add-on-therapy-to-allopurinol-300mg-lowers-hypoxanthine-and-xanthine-plasma-levels-in-a-dose-dependent-fashion-results-from-a-12-week-randomized-controlled-trial-in-patients-with/
https://acrabstracts.org/abstract/ulodesine-bcx4208-add-on-therapy-to-allopurinol-300mg-lowers-hypoxanthine-and-xanthine-plasma-levels-in-a-dose-dependent-fashion-results-from-a-12-week-randomized-controlled-trial-in-patients-with/
https://acrabstracts.org/abstract/ulodesine-bcx4208-add-on-therapy-to-allopurinol-300mg-lowers-hypoxanthine-and-xanthine-plasma-levels-in-a-dose-dependent-fashion-results-from-a-12-week-randomized-controlled-trial-in-patients-with/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Ulodesine (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic
Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge
Study - ACR Meeting Abstracts [acrabstracts.org]

2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

3. Ulodesine (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and
Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week
Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts
[acrabstracts.org]

To cite this document: BenchChem. [Ulodesine for the Treatment of Hyperuricemia and
Gout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683722#ulodesine-for-the-treatment-of-
hyperuricemia-and-gout]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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